Array ( [bid] => 1433858 )
Scientific Field: Medicinal Chemistry, specifically Antifungal Research.
Summary of Application: This compound has been used in the synthesis of salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains.
Methods of Application: The compound was used in the synthesis of salicylanilide esters via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide.
Results or Outcomes: The antifungal activity of the derivatives was not uniform and molds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L).
Scientific Field: Analytical Chemistry.
Summary of Application: This compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method.
Methods of Application: The compound is typically added to the sample in a known amount before the analysis.
Results or Outcomes: The use of an internal standard improves the accuracy and reliability of the analysis, especially when dealing with complex matrices or trace level quantification.
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid is a specialized organic compound characterized by its unique trifluoromethyl and cyclopropyl functional groups. Its molecular formula is CHFO, and it has a molecular weight of approximately 230.18 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific receptors.
There is no scientific literature available on the mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)benzoic acid. Without knowledge of its biological activity or specific applications, this section remains incomplete.
Research indicates that 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid exhibits biological activity as an antagonist of the EP4 receptor. This receptor is involved in various physiological processes, including pain modulation and inflammation. The compound's ability to inhibit EP4 receptor activity suggests potential therapeutic applications in treating conditions such as osteoarthritis, rheumatoid arthritis, and chronic pain syndromes .
Several synthetic routes have been developed for producing 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid:
Studies have shown that 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid interacts specifically with the EP4 receptor, demonstrating significant binding affinity. This interaction suggests its potential role as a therapeutic agent in modulating pain and inflammation through selective receptor antagonism. Further research is needed to fully elucidate its pharmacokinetic properties and therapeutic efficacy.
Several compounds share structural similarities with 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid, including:
The unique combination of the trifluoromethyl group and the cyclopropyl moiety in 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid provides distinct physicochemical properties that enhance its biological activity compared to similar compounds. Its specific receptor interactions make it a valuable candidate for further pharmaceutical development.
4-[1-(trifluoromethyl)cyclopropyl]benzoic acid represents a structurally complex aromatic carboxylic acid featuring distinctive molecular architecture [1]. The compound exhibits the molecular formula C₁₁H₉F₃O₂ with a molecular weight of 230.19 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry name reflects its systematic structure as 4-(1-(trifluoromethyl)cyclopropyl)benzoic acid [1] [4].
The molecular architecture encompasses three primary structural components: a benzoic acid core, a cyclopropane ring system, and a trifluoromethyl substituent [2]. The benzoic acid framework provides the fundamental aromatic scaffold, while the cyclopropane ring introduces significant ring strain due to its 60-degree bond angles [5]. The trifluoromethyl group, positioned on the cyclopropane ring, creates a quaternary carbon center that significantly influences the compound's three-dimensional conformation [6].
The compound's structural identifier includes the InChI key BAVKPLHRLZECNA-UHFFFAOYSA-N, which uniquely defines its connectivity pattern [1] [4]. The cyclopropane ring attachment at the para position of the benzoic acid creates a specific geometric arrangement that minimizes steric interactions while maximizing electronic communication between the substituent and the aromatic system [7].
Regarding isomerism, the cyclopropane ring bearing the trifluoromethyl group can theoretically exist in different conformational states [8]. However, the high barrier to cyclopropane ring inversion and the steric bulk of the trifluoromethyl group restrict conformational flexibility [9]. The compound does not exhibit optical isomerism in its basic form, though related derivatives with additional chiral centers can display enantiomeric relationships [8] [10].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₃O₂ |
| Molecular Weight | 230.19 g/mol |
| CAS Number | 1418128-91-2 |
| InChI Key | BAVKPLHRLZECNA-UHFFFAOYSA-N |
| Physical Form | Powder |
The physicochemical properties of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid reflect the combined influence of its aromatic, cyclopropyl, and fluorinated components [1] [2]. The compound typically appears as a white to off-white crystalline powder with a reported purity of 95% in commercial preparations [1] [3].
Spectroscopic characterization reveals distinctive nuclear magnetic resonance signatures that reflect the compound's unique structural features [11] [12]. The trifluoromethyl group exhibits characteristic fluorine-19 nuclear magnetic resonance resonances typically observed between -58 and -72 parts per million, appearing as a singlet due to the equivalent fluorine atoms [13] [12]. Carbon-13 nuclear magnetic resonance spectroscopy shows the trifluoromethyl carbon as a characteristic quartet with coupling constants ranging from 270 to 275 hertz [12].
The aromatic protons display chemical shifts in the expected range of 7.5 to 8.5 parts per million for para-disubstituted benzoic acid derivatives [14]. The cyclopropyl protons appear as complex multiplets between 0.3 and 2.2 parts per million, reflecting the strained ring system's unique electronic environment [14] [15].
Thermal properties of the compound have not been extensively documented in the available literature, though related trifluoromethyl-substituted benzoic acids typically exhibit melting points in the range of 100 to 150 degrees Celsius [16] [17]. The presence of the trifluoromethyl group generally increases thermal stability compared to non-fluorinated analogs [18].
The compound demonstrates enhanced lipophilicity compared to unsubstituted benzoic acid due to the trifluoromethyl group's contribution [7] [16]. This property significantly influences its solubility profile, with increased solubility in organic solvents and decreased aqueous solubility [19].
| Spectroscopic Parameter | Expected Range | Coupling Pattern |
|---|---|---|
| ¹⁹F Nuclear Magnetic Resonance (trifluoromethyl) | -58 to -72 ppm | Singlet |
| ¹³C Nuclear Magnetic Resonance (trifluoromethyl) | 122-126 ppm | Quartet (J = 270-275 Hz) |
| ¹H Nuclear Magnetic Resonance (aromatic) | 7.5-8.5 ppm | Multiplet |
| ¹H Nuclear Magnetic Resonance (cyclopropyl) | 0.3-2.2 ppm | Complex multiplet |
The trifluoromethyl-cyclopropyl substituent exerts profound electronic and steric effects that fundamentally alter the compound's chemical behavior [6] [20]. The trifluoromethyl group functions as one of the most powerful electron-withdrawing substituents in organic chemistry, with its effect transmitted through both inductive and field mechanisms [6].
The electron-withdrawing nature of the trifluoromethyl group significantly reduces electron density throughout the aromatic system [6]. This deactivation manifests in decreased nucleophilicity of the aromatic ring and increased acidity of the carboxylic acid functional group [21]. Hammett parameter analysis suggests that the trifluoromethyl-cyclopropyl substituent exhibits a para-sigma value estimated between +0.60 and +0.70, indicating strong electron withdrawal [6] [20].
The cyclopropane ring contributes additional electronic perturbations through its unique bonding characteristics [9]. The high s-character of cyclopropane carbon-carbon bonds creates distinctive electronic effects that can influence adjacent functional groups [22]. The ring strain inherent in the three-membered ring system results in increased reactivity toward ring-opening reactions under appropriate conditions [20].
Steric effects arise primarily from the spatial requirements of both the trifluoromethyl group and the cyclopropane ring [20]. The trifluoromethyl group, despite its compact size, creates significant steric hindrance due to the large van der Waals radii of fluorine atoms [18]. The cyclopropane ring adds geometric constraints that influence molecular conformation and intermolecular interactions [5].
The combination of electronic and steric effects results in a substituent that significantly influences chemical reactivity patterns [6]. Electrophilic aromatic substitution reactions are strongly deactivated due to the electron-withdrawing nature of the substituent [6]. Conversely, nucleophilic aromatic substitution may be facilitated under appropriate conditions [20].
Computational studies suggest that the trifluoromethyl-cyclopropyl group creates a substantial dipole moment, estimated between 3 and 4 Debye units [20]. This high polarity influences intermolecular interactions and affects physical properties such as boiling point and solubility [19].
| Electronic Parameter | Estimated Value | Effect |
|---|---|---|
| Para-sigma constant | +0.65 | Strong electron withdrawal |
| Meta-sigma constant | +0.45 | Moderate electron withdrawal |
| Estimated pKₐ | 3.2-3.8 | Increased acidity |
| Dipole moment | 3-4 Debye | High polarity |
Comparative analysis with isosteric substituents reveals the unique properties of the trifluoromethyl-cyclopropyl group relative to other bulky substituents commonly employed in medicinal chemistry [23] [20]. The most relevant comparisons include tert-butyl, cyclopropyl, and trifluoromethyl-cyclobutyl substituents [23] [20] [24].
The tert-butyl group serves as a classical isosteric replacement for various substituents due to its significant steric bulk and electron-donating properties [25] [23]. In contrast to the trifluoromethyl-cyclopropyl substituent, tert-butyl exhibits weak electron-donating character with a Hammett para-sigma value of approximately -0.10 [25]. This fundamental difference in electronic properties results in opposite effects on aromatic reactivity and carboxylic acid acidity [26].
Metabolic stability comparisons reveal significant advantages for fluorinated substituents [20] [24]. While tert-butyl groups are susceptible to oxidative metabolism, particularly at the tertiary carbon center, the trifluoromethyl-cyclopropyl group demonstrates enhanced metabolic stability [20]. The carbon-fluorine bonds resist enzymatic cleavage, contributing to improved pharmacokinetic profiles in biological systems [24].
The simple cyclopropyl substituent provides an intermediate comparison point [23]. Cyclopropyl groups exhibit weak electron-donating properties similar to tert-butyl but with significantly reduced steric demand [23]. The addition of the trifluoromethyl group to the cyclopropyl ring dramatically alters both electronic and steric properties [20].
Recent developments in trifluoromethyl-cyclobutyl chemistry provide another relevant comparison [20] . The four-membered ring system exhibits similar electronic effects to the cyclopropyl analog but with increased steric bulk [20]. Both substituents serve as metabolically stable alternatives to tert-butyl groups, though the cyclobutyl variant provides greater steric hindrance .
Lipophilicity measurements demonstrate that trifluoromethyl-containing substituents significantly enhance hydrophobic character compared to non-fluorinated analogs [7] [16]. The trifluoromethyl-cyclopropyl group exhibits higher lipophilicity than tert-butyl groups, potentially improving membrane permeability in biological applications [19].
Volume calculations based on computational models suggest that the trifluoromethyl-cyclopropyl group occupies an intermediate position between tert-butyl and trifluoromethyl-cyclobutyl substituents [20]. This size relationship influences molecular recognition events and protein-ligand interactions [20].
| Substituent | Electronic Effect | Steric Demand | Lipophilicity | Metabolic Stability |
|---|---|---|---|---|
| tert-Butyl | Electron-donating (weak) | High | High | Low |
| Trifluoromethyl-cyclopropyl | Electron-withdrawing (strong) | Moderate | Very High | High |
| Trifluoromethyl-cyclobutyl | Electron-withdrawing (strong) | High | Very High | High |
| Cyclopropyl | Electron-donating (weak) | Low | Moderate | Moderate |
The preparation of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid can be achieved through several distinct synthetic approaches, each offering unique advantages and limitations. The most prevalent methodologies involve metal-catalyzed coupling reactions, cyclopropanation strategies, and fluorination protocols [2].
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for constructing the carbon-carbon bond between the cyclopropyl and benzoic acid moieties . This methodology employs palladium catalysts to facilitate the coupling of organoboron compounds with aryl halides under mild conditions. The reaction typically proceeds at temperatures ranging from 25-80°C with palladium-based catalysts, achieving yields between 50-98% . The mild reaction conditions and functional group tolerance make this approach particularly attractive for industrial applications.
Difluorocarbene Addition Strategy
An alternative synthetic route involves the addition of difluorocarbene to appropriately substituted alkenes [2] [3]. This methodology utilizes trimethyl(trifluoromethyl)silane in combination with sodium iodide under refluxing conditions to generate the requisite trifluoromethyl-containing cyclopropane motif [3]. The reaction proceeds through the in situ generation of difluorocarbene, which subsequently undergoes cycloaddition with the alkene substrate. This approach has demonstrated yields of 46-55% for related trifluoromethyl cyclopropane derivatives [3].
Transition Metal-Catalyzed Cyclopropanation
The formation of trifluoromethyl-substituted cyclopropanes can be effectively accomplished through transition metal-catalyzed cyclopropanation reactions using diazo compounds [4] [5]. Copper-catalyzed asymmetric cyclopropanation involving trifluorodiazoethane in the presence of styryl derivatives has shown remarkable efficiency, with yields ranging from 60-99% and excellent stereoselectivity [5]. The reaction mechanism involves the formation of a metal-carbene complex that subsequently reacts with the alkene substrate in a concerted manner [6].
Biocatalytic Approaches
Recent developments in biocatalysis have introduced engineered myoglobin variants as highly effective catalysts for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes [4] [7]. These biocatalytic systems utilize 2-diazo-1,1,1-trifluoroethane as the carbene donor and achieve extraordinary levels of stereoselectivity, with yields of 61-99% and enantioselectivities exceeding 99% [4]. The myoglobin-catalyzed transformations proceed through a two-compartment setup where gaseous trifluoromethyl carbene precursors are generated ex situ and processed by the engineered protein catalysts [4].
The formation of cyclopropane rings in trifluoromethyl-containing systems proceeds through well-defined mechanistic pathways that are fundamentally different from conventional cyclopropanation reactions [6] [8]. The mechanism typically involves the generation of a metal-carbene complex through the decomposition of diazo compounds in the presence of transition metal catalysts [6].
The cyclopropanation mechanism can proceed through either concerted or stepwise pathways, depending on the nature of the metal catalyst and reaction conditions [9]. In the concerted mechanism, the metal-carbene complex reacts directly with the alkene substrate to form the cyclopropane ring in a single step [6]. Alternatively, the stepwise mechanism involves the initial formation of a metallacyclobutane intermediate, which subsequently undergoes reductive elimination to yield the desired cyclopropane product [9].
The stereochemical outcome of cyclopropanation reactions is primarily determined during the alkene coordination step, where steric interactions between the substrate and the catalyst dictate the facial selectivity of the transformation [9]. This understanding has enabled the development of highly stereoselective catalytic systems that can access both enantiomers of the target cyclopropane products [4].
The introduction of trifluoromethyl groups into organic molecules can be accomplished through various fluorination strategies, each operating through distinct mechanistic pathways [10] [11]. Nucleophilic trifluoromethylation reactions involve the use of trifluoromethyl anion equivalents, such as trifluoromethyltrimethylsilane, which are activated by fluoride ions to generate nucleophilic trifluoromethyl species [11].
The mechanism of nucleophilic trifluoromethylation involves the initial activation of the trifluoromethyl donor by fluoride ions, followed by nucleophilic attack on electrophilic carbon centers [10]. This process can be enhanced through the use of appropriate solvents and additives that stabilize the reactive trifluoromethyl anion while preventing its decomposition to difluorocarbene and fluoride ion [12].
Electrophilic trifluoromethylation represents an alternative mechanistic pathway that involves the use of electrophilic trifluoromethyl sources [10]. These reactions typically proceed through the generation of trifluoromethyl cation equivalents that react with nucleophilic substrates. The mechanism often involves the formation of trifluoromethyl radicals as key intermediates, which can undergo various addition and substitution reactions [10].
Metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds in trifluoromethyl-containing systems follow well-established mechanistic principles [13] [14]. The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the organoboron reagent, and reductive elimination to form the desired carbon-carbon bond [14].
The success of coupling reactions in trifluoromethyl systems depends critically on the electronic properties of the substrates and the stability of the organometallic intermediates [13]. The electron-withdrawing nature of trifluoromethyl groups can significantly influence the reactivity of both coupling partners, often requiring modified reaction conditions or specialized catalysts [13].
The industrial production of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid presents significant challenges that must be addressed through carefully designed synthetic and purification protocols [15] [16]. Large-scale synthesis requires consideration of factors including raw material availability, process safety, environmental impact, and economic viability.
Process Design and Optimization
Industrial-scale synthesis typically employs continuous flow processes to ensure consistent product quality and improved heat and mass transfer characteristics [17] [16]. Flow chemistry offers particular advantages for fluorinated compound synthesis, including enhanced safety through reduced inventory of hazardous intermediates and improved control over reaction parameters [18]. The use of microreactor technology enables precise temperature and residence time control, which is critical for maintaining selectivity in complex multistep transformations [18].
Raw Material Considerations
The industrial synthesis of fluorinated compounds faces significant challenges related to raw material supply chains [15] [19]. Traditional fluorine chemistry relies heavily on fluorspar (calcium fluoride) as the primary fluorine source, which is processed using concentrated sulfuric acid at temperatures exceeding 200°C to produce hydrogen fluoride [15]. Recent developments have focused on alternative approaches using oxalic acid for the direct extraction of fluorine compounds from fluorspar under mild conditions, potentially offering more sustainable and cost-effective production methods [15].
Purification Strategies
The purification of fluorinated compounds requires specialized techniques due to the unique properties imparted by fluorine substituents [20] [21]. The high chemical and thermal stability of trifluoromethyl groups can complicate traditional purification methods, necessitating the use of advanced chromatographic techniques and specialized separation protocols [20]. Industrial purification typically involves multiple stages, including crystallization, distillation, and chromatographic separation to achieve the required purity levels [20].
Quality Control and Analysis
Industrial production requires robust analytical methods for quality control and process monitoring [22]. The unique spectroscopic properties of fluorinated compounds enable the use of fluorine NMR spectroscopy for both structural characterization and quantitative analysis [22]. High-resolution mass spectrometry provides additional analytical capabilities for the identification and quantification of fluorinated impurities [22].
The industrial production of 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid faces numerous technical, economic, and environmental challenges that must be systematically addressed to ensure commercial viability [16] [23].
Safety and Handling Considerations
The synthesis of fluorinated compounds involves the handling of highly toxic and corrosive materials, including hydrogen fluoride and various fluorinated intermediates [16]. Industrial facilities require specialized equipment constructed from corrosion-resistant materials, such as Hastelloy or perfluorinated polymers, to withstand the aggressive chemical environment [16]. Personnel safety protocols must include comprehensive training in the handling of fluorinated chemicals, appropriate personal protective equipment, and emergency response procedures [16].
Environmental Impact and Sustainability
The production of fluorinated compounds raises significant environmental concerns, particularly regarding the generation of perfluorinated and polyfluorinated alkyl substances as byproducts [21] [24]. These persistent organic pollutants can accumulate in the environment and pose long-term risks to human health and ecological systems [21]. Industrial processes must incorporate advanced waste treatment technologies, including high-temperature incineration at temperatures exceeding 1000°C, to ensure complete destruction of fluorinated waste products [21].
Economic and Scale-Up Challenges
The economic viability of industrial-scale production depends on achieving sufficient yields and selectivities while minimizing raw material costs and waste generation [19]. Scale-up of laboratory procedures often encounters unexpected challenges related to heat transfer, mixing efficiency, and catalyst stability at industrial scales [16]. The development of robust catalytic systems that maintain activity and selectivity under industrial conditions represents a critical success factor [16].
Regulatory Compliance
The production of fluorinated compounds is subject to increasingly stringent environmental regulations, particularly those related to greenhouse gas emissions and persistent organic pollutant generation [23]. Industrial facilities must comply with comprehensive reporting requirements and emission limits, necessitating the implementation of advanced monitoring and control systems [23]. The evolving regulatory landscape requires continuous adaptation of production processes to meet new requirements while maintaining economic competitiveness [23].
Technology Development and Innovation
Addressing the challenges of large-scale production requires continued investment in technology development and process innovation [15] [18]. Recent advances in flow chemistry, biocatalysis, and green chemistry approaches offer promising solutions for more sustainable and efficient production methods [18]. The development of alternative fluorine sources and more environmentally benign synthetic methodologies represents a key area for future research and development [15].
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